molecular formula C17H28N2O4 B8547642 Tert-butyl 4-(3-cyano-4-ethoxy-4-oxobutyl)piperidine-1-carboxylate

Tert-butyl 4-(3-cyano-4-ethoxy-4-oxobutyl)piperidine-1-carboxylate

Cat. No.: B8547642
M. Wt: 324.4 g/mol
InChI Key: KDZKGDOJUKWULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(3-cyano-4-ethoxy-4-oxobutyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N2O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H28N2O4

Molecular Weight

324.4 g/mol

IUPAC Name

tert-butyl 4-(3-cyano-4-ethoxy-4-oxobutyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H28N2O4/c1-5-22-15(20)14(12-18)7-6-13-8-10-19(11-9-13)16(21)23-17(2,3)4/h13-14H,5-11H2,1-4H3

InChI Key

KDZKGDOJUKWULY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1CCN(CC1)C(=O)OC(C)(C)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine tert-butyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate (5.26 kg, 17.1 mol), ethyl cyanoacetate (7 kg, 62 mol), 21% sodium ethoxide in EtOH (8.25 L, 24.75 mol) and EtOH (35 L) in a 50 L reactor under a nitrogen atmosphere. Heat the mixture at 35-40° C. for 18 h at which time NMR analysis shows 20% of the mesylate remaining Continue heating the mixture at 35-40° C. for 24 h at which time NMR analysis shows only a small amount of mesylate. Slowly cool the reaction to RT and add glacial acetic acid (1422 mL, 22.68 mol) over 30 min. Concentrate the mixture using vacuum distillation and then partition between water (25 L) and EtOAc (35 L). Separate the layers and extract the aqueous phase with EtOAc (10 L). Combine the organic portions, wash with brine (15 L), and concentrate to a red oil. Purify the oil using silica gel chromatography (75 kg silica gel, 65-250 mesh), eluting with hexane (40 L) and then 20% EtOAc/hexane to provide a fraction (7.8 kg) that is 30% ethyl cyanoacetate/70% desired product. Concentrate the material by wipe film distillation at 100° C. and 210 mtorr vacuum, collecting the non-volatile fraction to provide the title compound (4.54 kg, 82%).
Quantity
5.26 kg
Type
reactant
Reaction Step One
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7 kg
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1422 mL
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Seven
Name
Quantity
35 L
Type
solvent
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Quantity
8.25 L
Type
solvent
Reaction Step Nine

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